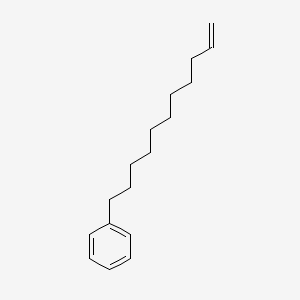

11-Phenyl-1-undecene

Description

Structure

3D Structure

Properties

CAS No. |

53210-25-6 |

|---|---|

Molecular Formula |

C17H26 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

undec-10-enylbenzene |

InChI |

InChI=1S/C17H26/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h2,10,12-13,15-16H,1,3-9,11,14H2 |

InChI Key |

HTHIDQSSHNCORS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 11 Phenyl 1 Undecene and Its Precursors

Synthesis of Functionalized Undecene Precursors

The synthesis of 11-phenyl-1-undecene often requires a functionalized undecene precursor that can readily participate in the carbon-carbon bond-forming reactions described above. A common and versatile precursor is a halogenated undecene.

Preparation of Halogenated Undecene Intermediates (e.g., 11-Bromo-1-undecene)

11-Bromo-1-undecene (B109033) is a key intermediate for many synthetic routes to this compound, particularly for coupling reactions like the Kumada coupling. chembk.comchemicalbook.com It is a halogenated hydrocarbon characterized by a terminal double bond and a bromine atom at the eleventh carbon.

One common method for preparing 11-bromo-1-undecene involves the radical bromination of 1-undecene (B165158). This reaction utilizes a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under UV light. The reaction proceeds via a chain mechanism involving the abstraction of an allylic hydrogen to form a carbon radical, which then reacts with bromine to yield the desired product.

Alternatively, 11-bromo-1-undecene can be synthesized from other starting materials, such as alkenyl esters or dibromides. chemicalbook.com This intermediate is a valuable building block as the bromine atom can be readily displaced in nucleophilic substitution reactions, and the terminal double bond can undergo various addition reactions. Its utility is further highlighted by its use in the synthesis of brominated polyethylene (B3416737) through metallocene-catalyzed copolymerization with ethylene (B1197577). sigmaaldrich.comresearchgate.net

Table of Research Findings on Precursor Synthesis

| Precursor | Starting Material(s) | Reagents/Catalysts | Reaction Type | Reference(s) |

| 11-Bromo-1-undecene | 1-Undecene | N-bromosuccinimide (NBS), AIBN/UV light | Radical Bromination | |

| 11-Bromo-1-undecene | Alkenyl esters or dibromides | Not specified | Not specified | chemicalbook.com |

| Brominated Polyethylene | 11-Bromo-1-undecene, Ethylene | rac–Et(H4Ind)2ZrCl2, MMAO | Metallocene-catalyzed copolymerization | sigmaaldrich.comresearchgate.net |

Synthesis of Hydroxyl-Functionalized Undecenes (e.g., 10-Undecen-1-ol)

A key precursor for various long-chain functionalized molecules is 10-undecen-1-ol (B85765). This alkenyl alcohol is notable for its origin in renewable resources, as it is a derivative of undecylenic acid, which is obtained from the cracking of castor oil. acmechem.comresearchgate.net The synthesis from undecylenic acid typically involves the reduction of the carboxylic acid group to an alcohol, a standard transformation in organic chemistry.

10-Undecen-1-ol serves as a versatile building block. For instance, it is used in the synthesis of biodegradable polyesters and as a chain transfer agent in the metathesis degradation of industrial rubbers like polybutadiene, contributing to recycling and a circular economy. acmechem.commdpi.com Its properties make it a valuable ingredient in the flavor and fragrance industry as well. acmechem.com

Table 1: Properties of 10-Undecen-1-ol

| Property | Value |

| CAS Number | 112-43-6 |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.3 g/mol |

| Appearance | Colorless to Pale Yellow Liquid |

| Boiling Point | 245 °C |

| Purity | 98% min. by GC |

Data sourced from ACME Synthetic Chemicals. acmechem.com

Derivatization of Phenyl-Containing Substrates for Alkene Incorporation

Incorporating a long alkene chain onto a phenyl-containing substrate can be achieved through several robust chemical methods. These reactions are fundamental for constructing the carbon skeleton of molecules like this compound.

One of the most powerful techniques is alkene metathesis . chimia.ch Cross-metathesis reactions, often utilizing ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, can couple a phenyl-containing alkene (e.g., styrene) with a long-chain olefin. researchgate.netifpenergiesnouvelles.fr For example, the cross-metathesis of methyl oleate (B1233923) with phenyl-containing olefins like cinnamaldehyde (B126680) has been studied to produce valuable fine chemicals. researchgate.net This method allows for the direct formation of a new carbon-carbon double bond, linking the two fragments.

Another classic and reliable method is the Grignard reaction . tamu.edu A phenyl Grignard reagent (phenylmagnesium bromide) can act as a nucleophile, attacking an electrophilic carbon. For instance, reacting it with an epoxide like 1,2-epoxyundecane would open the ring and, after workup, yield a hydroxylated phenyl-undecane derivative which could be further modified. adichemistry.comorganicchemistrytutor.com Similarly, reacting an alkenyl Grignard reagent with a phenyl-containing aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively, with the desired connectivity. adichemistry.comchemistryconnected.com

More modern methods include photoredox-catalyzed reactions . For example, a copper-catalyzed fluoroalkylation-thiolation of alkenes has been developed where fluoroalkyl phenyl sulfones are used, demonstrating a pathway to add phenyl-containing groups across a double bond. cas.cn

Table 2: Comparison of Derivatization Methods

| Method | Description | Key Reagents | Advantages |

| Alkene Metathesis | Catalytic reaction that reorganizes C=C double bonds. | Ruthenium catalysts (e.g., Grubbs) | High efficiency, functional group tolerance. chimia.ch |

| Grignard Reaction | Nucleophilic addition of an organomagnesium halide to an electrophile. | Grignard reagents (R-MgX) | Versatile for C-C bond formation, well-established. tamu.edu |

| Photoredox Catalysis | Uses light to drive redox reactions for functionalization. | Photocatalysts, copper salts | Mild reaction conditions. cas.cn |

Advanced Synthetic Protocols

Modern organic synthesis continually seeks to improve efficiency, selectivity, and sustainability. Advanced protocols for preparing phenyl-alkene structures focus on controlling stereochemistry and minimizing environmental impact.

Enantioselective Synthesis of Related Phenyl-Alkene Analogs

Achieving stereocontrol is a significant challenge in synthesis. For phenyl-alkene analogs, several enantioselective methods have been developed. These strategies often rely on chiral catalysts or auxiliaries to influence the three-dimensional arrangement of atoms in the product.

One approach is the enantioselective sulfenofunctionalization of alkenes . In this reaction, a chiral Lewis base catalyst can activate a sulfenylating agent, which then reacts with an alkene to form a thiiranium ion in an enantioselective manner. nih.govacs.org Subsequent intramolecular attack by a nucleophile, such as a phenol (B47542) group, can generate chiral, cyclic phenyl-alkene analogs like chromans with high enantioselectivity. acs.org

Another powerful method is the rhodium-catalyzed asymmetric conjugate addition . This has been used in the synthesis of antimalarial drug analogs, where a chiral BINAP ligand is complexed with a rhodium catalyst. nih.gov This chiral complex directs the addition of a phenylboronic acid derivative to an α,β-unsaturated ketone, creating a new stereocenter with high enantiomeric excess. nih.gov

Hydroboration of prochiral alkenes using chiral boranes or boronate esters is also a well-established method for creating chiral centers. msu.edu For example, the hydroboration of 1-phenylcyclopentene can be rendered enantioselective by using chiral reagents, leading to the formation of a specific enantiomer of 2-phenylcyclopentanol. msu.edu

Sustainable and Green Chemistry Approaches in Phenyl-Undecene Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes, aiming to reduce waste, minimize energy use, and utilize renewable resources. purkh.comlabmanager.commdpi.com

A key aspect of a green approach to synthesizing phenyl-undecene and related compounds is the use of renewable feedstocks . purkh.comjocpr.com The synthesis of the precursor 10-undecen-1-ol from castor oil is a prime example of valorizing biomass. acmechem.commdpi.com Recently, engineered metabolic pathways in bacteria have been developed to produce 1-undecene from lignin-derived molecules, offering a sustainable biotechnological route.

Catalysis is another cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. purkh.comresearchgate.net Olefin metathesis is a powerful catalytic tool that proceeds under relatively mild conditions. ifpenergiesnouvelles.fr The development of recyclable catalysts further enhances the sustainability of these processes. mdpi.com

Designing syntheses to be atom-economical by minimizing byproducts is a major goal. purkh.com Strategies like one-pot reactions or cascade reactions, where multiple transformations occur in a single reaction vessel, reduce the need for intermediate purification steps, thereby saving solvents and energy and preventing waste. labmanager.comchemrxiv.org

The selection of safer solvents is also critical. labmanager.comjocpr.com Research focuses on replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with more benign alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com

Catalytic Transformations and Reaction Mechanisms of 11 Phenyl 1 Undecene

Olefin Metathesis Reactions

Olefin metathesis is a catalytic reaction that has seen significant advancements with the development of well-defined ruthenium and molybdenum catalysts. uwindsor.caharvard.edu These catalysts exhibit high functional group tolerance and reactivity, enabling a wide range of transformations. harvard.edu The general mechanism, first proposed by Chauvin, involves the formation of a metal-carbene and a metallacyclobutane intermediate. mdpi.comlibretexts.org

Cross-Metathesis with Functionalized and Unfunctionalized Olefins

Cross-metathesis (CM) is an intermolecular reaction that exchanges alkylidene groups between two different olefins. uwindsor.ca This reaction has been successfully applied to 11-phenyl-1-undecene with both functionalized and unfunctionalized olefin partners.

Ruthenium-based catalysts are widely used for cross-metathesis reactions due to their stability and high tolerance for various functional groups. uwindsor.caharvard.edubeilstein-journals.org Second-generation catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, have shown exceptional activity and have been instrumental in expanding the scope of cross-metathesis. uwindsor.caresearchgate.net These catalysts are effective for the cross-metathesis of terminal olefins like this compound with a variety of partners, including those with functional groups that would be incompatible with more sensitive catalysts. uwindsor.cagoogle.com

For instance, the cross-metathesis of this compound with functionalized olefins such as acrylates and allylic chlorides can be efficiently catalyzed by ruthenium complexes. researchgate.netmdpi.com The choice of catalyst can be crucial; for example, in the cross-metathesis with acrylates, NHC-based catalysts have demonstrated superior selectivity compared to cyclic alkyl amino carbene (CAAC)-based catalysts. researchgate.net The reaction conditions, including solvent and temperature, are optimized to maximize conversion and selectivity. mdpi.com The use of additives like 1,4-benzoquinone (B44022) can sometimes be necessary to suppress side reactions such as isomerization, particularly when dealing with substrates prone to double bond migration. ifpenergiesnouvelles.fr

Table 1: Examples of Ruthenium-Catalyzed Cross-Metathesis Reactions

| Catalyst Type | Cross-Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs II | Allyl Chloride | Phenyl-substituted allylic chloride | Good | rsc.org |

| Hoveyda-Grubbs II | Methyl Acrylate | Phenyl-substituted unsaturated ester | High | mdpi.com |

| Grubbs II | Acrylonitrile | Phenyl-substituted unsaturated nitrile | Moderate | ifpenergiesnouvelles.fr |

| Grubbs I | 1-Hexene (B165129) | 1-Phenyl-dodec-2-ene | 72 | d-nb.info |

Molybdenum-based catalysts, such as the Schrock catalyst, are known for their high reactivity, often exceeding that of their ruthenium counterparts. harvard.edulibretexts.org However, they are also more sensitive to air and moisture and have a lower tolerance for certain functional groups. harvard.edulibretexts.org Despite these limitations, molybdenum catalysts have been successfully employed in the cross-metathesis of various olefins. nih.gov

Specifically for reactions involving this compound, molybdenum catalysts can be effective, particularly when high reactivity is required and the functional groups present are compatible. Molybdenum imido alkylidene N-heterocyclic carbene complexes have been developed for stereoselective olefin metathesis, offering pathways to specific isomers that might be challenging to obtain with other catalysts. d-nb.info These catalysts have shown high efficiency and selectivity in the ring-opening cross-metathesis of cyclic olefins with terminal olefins. d-nb.info

The stereoselectivity of cross-metathesis, leading to either the Z (cis) or E (trans) isomer of the product, is a critical aspect of the reaction. The development of stereoselective catalysts has been a major focus in the field of olefin metathesis. mdpi.comnih.gov

In many cross-metathesis reactions involving terminal olefins, the E isomer is the thermodynamically favored product and is often formed preferentially. uwindsor.ca However, specialized ruthenium and molybdenum catalysts have been designed to provide high selectivity for the less stable Z isomer. nih.govcardiff.ac.ukrsc.org For example, certain ruthenium catalysts with specific chelating N-heterocyclic carbene ligands have demonstrated excellent Z-selectivity (>95%) in the cross-metathesis of allylic-substituted olefins. nih.govrsc.org Similarly, molybdenum monoaryloxide chloride (MAC) complexes can furnish high-energy (Z)-isomers of specific alkenes. nih.gov

The regioselectivity of the reaction is generally well-controlled in the cross-metathesis of a terminal olefin like this compound with another terminal olefin, leading to the predictable formation of the desired cross-product along with ethylene (B1197577) as a byproduct. uwindsor.ca

Table 2: Stereoselectivity in Cross-Metathesis Reactions

| Catalyst System | Olefin Partner | Major Isomer | Z/E Ratio | Reference |

|---|---|---|---|---|

| Ruthenium-based | Allylic-substituted olefins | Z | >95:5 | nih.govrsc.org |

| Molybdenum-based | Functionalized olefins | E | High E-selectivity | d-nb.info |

| Ruthenium-based | Allyl chloride | E | 8-8.5:1 | rsc.org |

Self-Metathesis of this compound

Self-metathesis is a reaction where two molecules of the same olefin react to form a symmetrical internal olefin and ethylene. For this compound, self-metathesis would result in the formation of 1,22-diphenyl-11-docosene and ethylene. This reaction is often a competing process in cross-metathesis and its suppression is key to achieving high yields of the desired cross-product. researchgate.netsemanticscholar.org However, self-metathesis can also be a useful transformation for the synthesis of symmetrical difunctional molecules from functionalized terminal olefins. google.com The self-metathesis of unfunctionalized linear terminal alkenes has been shown to proceed with high Z-selectivity using specific ruthenium catalysts under continuous flow conditions. cardiff.ac.uk

Ethenolysis and its Products

Ethenolysis is the cross-metathesis of an internal or terminal olefin with ethylene. researchgate.net In the case of this compound, ethenolysis is essentially the reverse of its self-metathesis dimerization. The reaction with ethylene would lead to the regeneration of this compound itself, with no net reaction. However, ethenolysis is a significant industrial process for the cleavage of internal double bonds in larger molecules to produce valuable shorter-chain terminal olefins. researchgate.netresearchgate.netsemanticscholar.org For example, the ethenolysis of methyl oleate (B1233923), a fatty acid ester, produces 1-decene (B1663960) and methyl 9-decenoate. researchgate.netifpenergiesnouvelles.frresearchgate.netsemanticscholar.org This highlights the utility of ethenolysis in the valorization of renewable resources. mdpi.com The catalysts used for ethenolysis are typically second-generation Hoveyda-Grubbs complexes, which have shown good activity and selectivity for this transformation. researchgate.netresearchgate.net

Mechanistic Studies of Metathesis Catalysis with Phenyl-Alkenes

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org The widely accepted mechanism, proposed by Hérisson and Chauvin, proceeds through a metallacyclobutane intermediate formed by the [2+2] cycloaddition of an alkene with a transition metal alkylidene complex. wikipedia.orgchim.it For phenyl-alkenes like this compound, ruthenium-based catalysts, particularly Grubbs-type catalysts, are commonly employed due to their high activity and functional group tolerance. nobelprize.org

The catalytic cycle for the metathesis of this compound involves the following key steps:

Initiation : A ruthenium pre-catalyst, such as a Grubbs first or second-generation catalyst, reacts with the terminal double bond of this compound. This involves dissociation of a ligand (e.g., a phosphine) to generate a more reactive 14-electron intermediate that coordinates with the alkene. nobelprize.orgrsc.org

Formation of Metallacyclobutane : The coordinated alkene undergoes a [2+2] cycloaddition with the ruthenium alkylidene to form a four-membered metallacyclobutane intermediate. wikipedia.orgrsc.org

Cycloreversion : The metallacyclobutane ring can break in a retro-[2+2] cycloaddition step. This can either regenerate the starting materials or, more productively, form a new metal alkylidene and a new alkene. rsc.org In the case of self-metathesis of this compound, this would lead to the formation of 1,22-diphenyl-11-docosene and ethylene gas.

Propagation : The newly formed metal alkylidene can then react with another molecule of this compound, continuing the catalytic cycle. nobelprize.org

| Catalyst Type | Key Mechanistic Feature | Potential Side Reaction with Phenyl-Alkenes |

| Grubbs Catalysts (Ru-based) | Formation of a metallacyclobutane intermediate via [2+2] cycloaddition. wikipedia.org | Isomerization of the double bond to form conjugated systems. ifpenergiesnouvelles.fr |

| Schrock Catalysts (Mo, W-based) | Highly active, particularly for less reactive olefins. | Higher sensitivity to functional groups compared to Ru-based catalysts. |

Polymerization and Copolymerization Reactions

Ziegler-Natta Polymerization of 11-Bromo-1-undecene (B109033) Co-monomers

Ziegler-Natta (ZN) catalysts are highly effective for the polymerization of α-olefins, producing polymers with high linearity and stereoselectivity. libretexts.orglibretexts.org A typical ZN catalyst system consists of a transition metal compound (e.g., from Group 4, like titanium) and an organoaluminum co-catalyst. libretexts.orgwikipedia.org While ZN catalysts are sensitive to polar functional groups, studies have shown that placing the functional group at a sufficient distance from the polymerizable double bond allows for successful polymerization.

Research on the copolymerization of 11-bromo-1-undecene demonstrates the feasibility of using ZN catalysts for such long-chain functionalized monomers. osti.govacs.org For instance, bromoalkyl-functionalized polyolefins have been synthesized by copolymerizing 11-bromo-1-undecene with 4-(4-methylphenyl)-1-butene using a TiCl₃·AA and Al(Et)₂Cl catalyst system. acs.org The deliberate use of a monomer with a long eleven-carbon spacer was crucial, as shorter distances between the alkene and the bromide were found to deactivate the ZN catalyst. acs.org

By analogy, this compound, with its phenyl group positioned at the end of an eleven-carbon chain, is a suitable candidate for Ziegler-Natta polymerization. The long, flexible alkyl spacer minimizes potential interference of the phenyl group with the catalytic center. The polymerization would proceed via the Cossee-Arlman mechanism, involving the migratory insertion of the olefin into the titanium-alkyl bond of the active site. wikipedia.org This would result in a polyolefin with pendant undecylphenyl groups, creating a polymer with unique thermal and mechanical properties. A study on developing chemically stable aliphatic polyolefin anion exchange membranes utilized a library of polymers synthesized via Ziegler-Natta polymerization, including quaternized poly(11-bromo-1-undecene-co-4-phenyl-2-butene). psu.edu

| Monomer | Catalyst System | Key Finding |

| 11-Bromo-1-undecene / 4-(4-methylphenyl)-1-butene | TiCl₃·AA / Al(Et)₂Cl | Successful copolymerization is possible when the functional group (bromide) is separated from the alkene by a long alkyl chain. acs.org |

| Propylene (B89431) / 11-Bromo-1-undecene | Et(Ind)₂ZrCl₂ / MAO | Synthesis of functional isotactic polypropylene. google.com |

Living Radical Polymerization (RAFT, ATRP) in Block Copolymer Synthesis

Living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. polymersource.ca These methods are ideal for synthesizing well-defined block copolymers.

ATRP utilizes a transition metal catalyst (typically copper-based) to establish a reversible equilibrium between active propagating radicals and dormant species (alkyl halides). polymersource.cawikipedia.org This controlled process allows for the synthesis of polymers with narrow molecular weight distributions. wikipedia.org For a monomer like this compound, its structure offers two potential routes for incorporation into block copolymers using ATRP. The terminal alkene could potentially be polymerized directly, although ATRP is more commonly applied to activated olefins like styrenes and acrylates. acs.org More practically, the phenyl group could be functionalized to carry an ATRP initiator, or the terminal alkene could be hydrobrominated to create an initiator site for the polymerization of other monomers like styrene (B11656) or methyl methacrylate. A study on the ATRP of styrene using an initiator with a long alkyl chain (Undecenyl-2-Bromopropionate) demonstrated that the polymerization follows first-order kinetics, yielding well-defined polymers. researchgate.net

RAFT polymerization employs a chain transfer agent, typically a dithioester or trithiocarbonate, to mediate the polymerization via a reversible chain transfer process. polymersource.ca This technique is highly versatile and compatible with a wide range of monomers, including those with long alkyl chains. polymersource.ca this compound could be incorporated into a block copolymer by first synthesizing a RAFT agent with a phenyl-undecyl group or by using it as a comonomer in the polymerization of a monomer like styrene, leading to copolymers with tailored properties.

Anionic Polymerization for Block Copolymers

Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. It is a "living" polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available. ethernet.edu.et This characteristic makes it exceptionally well-suited for the synthesis of well-defined block copolymers with narrow molecular weight distributions. ethernet.edu.et

The polymerization of this compound via anionic polymerization would be initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium). The initiator adds to the terminal double bond, creating a carbanionic propagating species. The presence of a phenyl group can influence the reaction. While the phenyl group in this compound is remote from the double bond, in monomers like styrene, the phenyl group stabilizes the propagating carbanion. cdnsciencepub.com In nonpolar solvents like hexane, chain transfer is minimal, but in solvents like benzene (B151609), chain transfer to the solvent can occur, evidenced by the incorporation of phenyl groups into the polymer. ethernet.edu.et

To create block copolymers, a sequential monomer addition approach is used. First, one monomer (e.g., styrene) is polymerized to completion. Then, a second monomer (e.g., a functionalized diene or this compound) is added to the living polymer chains, initiating the growth of the second block. This method allows for the precise synthesis of diblock, triblock, and more complex architectures. The combination of anionic polymerization and polyhomologation is an ideal method for synthesizing polyethylene-based block copolymers. acs.org

Carbonylative Co- and Terpolymerizations of Undecene Derivatives

Carbonylative polymerization involves the incorporation of carbon monoxide (CO) into the polymer backbone, typically catalyzed by late transition metals like palladium. osti.gov This method can produce polyketones or, in the presence of alcohols, polyesters.

Research into the carbonylative polymerization of 10-undecen-1-ol (B85765) provides a strong model for the potential behavior of this compound. osti.govresearchgate.net In these systems, a cationic palladium catalyst, often with a specific bis(phosphine) ligand, mediates the reaction. The process involves a competition between two catalytic cycles: alternating alkene/CO copolymerization (leading to ketone linkages) and alkene hydroesterification (leading to ester linkages). osti.gov By carefully selecting the ligand, the relative rates of these two pathways can be tuned, allowing for control over the polymer's microstructure (ketone-to-ester ratio). For example, using a (dppp(3,5-CF₃)₄)Pd(OTs)₂ catalyst for the polymerization of 10-undecen-1-ol resulted in high molecular weight polyketoesters. osti.gov

For this compound, a similar palladium-catalyzed carbonylative polymerization with CO would be expected to yield novel functional polymers. Depending on the reaction conditions and the presence of any co-monomers or alcohols, this could lead to the formation of polyketones or polyesters with pendant undecylphenyl groups, offering a route to materials with unique properties derived from both the polar carbonyl groups and the nonpolar phenyl-terminated side chains. The use of low-valent tungsten catalysts, such as W(CO)₆, also presents a method for the isomerization and subsequent hydrocarbonylation of alkenes. semanticscholar.org

Catalytic Influence of Phenyl Groups in Polymerization Systems

The presence of a phenyl group within a monomer can exert significant steric and electronic effects on the polymerization process, influencing catalyst activity, stereoselectivity, and the properties of the resulting polymer. rsc.orgresearchgate.net

Electronic Effects : The phenyl group can influence the electronic environment of the catalyst's active site. Electron-withdrawing or electron-donating substituents on the phenyl ring can alter the electrophilicity of the metal center, which in turn affects its affinity for the olefin monomer and the rate of chain propagation. researchgate.netmdpi.com For instance, in certain ansa-metallocene catalysts, introducing an electron-withdrawing group to a phenyl substituent on the ligand can significantly increase catalytic activity in ethylene polymerization. researchgate.net The phenyl group itself can act as a σ-donor, which can influence charge distribution and the stability of intermediates in the catalytic cycle. researchgate.net

| Polymerization System | Influence of Phenyl Group | Example |

| Metallocene Catalysis | Can enhance stereoselectivity and influence comonomer affinity through electronic and steric effects. researchgate.netunina.it | Introduction of a phenyl group on the ligand framework can increase catalytic activity. researchgate.net |

| Ziegler-Natta Catalysis | Steric bulk on ligands can control polymer tacticity. mdpi.com | A diphenyl silylene-bridged catalyst showed lower activity than a methylphenylsilylene-bridged one due to sterics. mdpi.com |

| Late Transition Metal Catalysis | Electronic properties of phenyl groups on the ligand can tune catalyst activity and solubility. mdpi.com | A para-phenyl group on a bis(imino)pyridine-cobalt catalyst positively affected catalytic activity. mdpi.com |

Other Catalytic Reactions

This section explores additional catalytic transformations involving this compound and related chemical structures, focusing on oxidative dehydroxymethylation, hydrogenation/dehydrogenation, electrochemical reactions, and its potential formation from biomass.

Oxidative Dehydroxymethylation for Alkene Generation

The synthesis of terminal alkenes like this compound can be achieved through the dehomologation of primary alcohols, a process known as oxidative dehydroxymethylation. escholarship.orgorganic-chemistry.org This transformation effectively removes a CH₂OH group from an alcohol and replaces it with a C=CH₂ double bond.

A notable method employs a rhodium catalyst in a tandem oxidation-dehydroformylation sequence. organic-chemistry.org In this process, a primary alcohol is first oxidized to its corresponding aldehyde. Subsequently, the aldehyde undergoes a dehydroformylation reaction, which removes a formyl group (CHO) and generates the terminal alkene. escholarship.org This cascade is facilitated by the use of N,N-dimethylacrylamide (DMAA) as a sacrificial hydrogen acceptor. escholarship.orgorganic-chemistry.org The reaction is selective for the formation of the alkene over the corresponding alkane, which would result from simple decarbonylation. escholarship.org

The catalytic cycle is believed to be initiated by the oxidation of the alcohol to an aldehyde, which is considered the turnover-limiting step in the cascade. escholarship.org The process is applicable to a wide range of primary alcohols, including those with significant functional group diversity, demonstrating its potential for complex molecule synthesis. escholarship.orgorganic-chemistry.org This method allows for the conversion of readily available primary alcohols into valuable terminal olefins. google.com

Table 1: Catalyst System for Oxidative Dehydroxymethylation of Primary Alcohols

| Component | Function | Example |

|---|---|---|

| Catalyst | Facilitates oxidation and dehydroformylation | Rh-based complexes |

| Acceptor | Sacrificial hydrogen acceptor | N,N-dimethylacrylamide (DMAA) |

| Substrate | Starting material | Long-chain primary alcohols |

| Product | Result of dehomologation | Terminal alkene |

Hydrogenation and Dehydrogenation Studies

The double bond of this compound is susceptible to catalytic hydrogenation, a fundamental reaction that saturates the alkene to form the corresponding alkane, 1-phenylundecane. Conversely, the dehydrogenation of 1-phenylundecane can regenerate an alkene.

Hydrogenation Catalytic hydrogenation is a widely used process that involves the addition of two hydrogen atoms across the double bond of an alkene. libretexts.org This reaction is typically exothermic and thermodynamically favorable, but it requires a catalyst to proceed at a practical rate. libretexts.org The reaction is heterogeneous, with the alkene and hydrogen adsorbing onto the surface of a solid metal catalyst. libretexts.orgwikipedia.org The process generally results in syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Commonly used catalysts are finely divided metals, often supported on an inert material like carbon to maximize surface area and efficiency. libretexts.orgtcichemicals.com

Table 2: Common Heterogeneous Catalysts for Alkene Hydrogenation

| Catalyst | Description | Solvent |

|---|---|---|

| Palladium on Carbon (Pd/C) | Palladium supported on activated charcoal. | Ethanol |

| Platinum(IV) Oxide (PtO₂) | Known as Adams' catalyst; reduced in situ to active platinum metal. | Ethanol, Acetic Acid |

| Raney Nickel (Ra-Ni) | A fine-grained solid composed mostly of nickel, derived from a nickel-aluminum alloy. | Ethanol |

Dehydrogenation Dehydrogenation is the reverse process of hydrogenation, converting an alkane into an alkene and molecular hydrogen. unc.edu This reaction is thermodynamically challenging because it requires breaking strong C-H bonds and is typically endothermic. ugr.es Acceptorless dehydrogenation, which does not use a sacrificial hydrogen acceptor, is of particular interest but often requires high temperatures. mdpi.comnih.gov

Modern research has focused on developing highly active homogeneous catalysts to perform this transformation under milder conditions. Pincer-ligated iridium complexes, for example, have been shown to catalyze the dehydrogenation of alkanes. unc.edu The mechanism can involve proton-coupled electron transfer, using a combination of a base and an oxidant to act as proton and electron acceptors, respectively, to drive the catalytic cycle. unc.edu Studies on diols have also demonstrated that dehydrogenation reactions can be reversible, leading to an equilibrium with the hydrogenated species. escholarship.org

Electrochemical Transformations and Electrocatalysis

The double bond in this compound provides a reactive site for electrochemical transformations. Electrocatalysis offers an alternative to traditional chemical methods, often using electrical potential to drive reactions and regenerate catalysts, which can lead to more sustainable processes. theseus.fi

Electrochemical methods have been developed for various C-C, C-O, C-N, and C-S bond-forming reactions. theseus.fimst.edu For phenyl-substituted alkenes like 4-phenyl-1-butene, which is structurally analogous to this compound, electrocatalytic strategies can be employed. theseus.fi For instance, dual photoredox/nickel catalysis has enabled C-N and C-S cross-coupling reactions with alkenes. osti.gov These reactions can be driven by visible light and have been shown to work even with natural sunlight, highlighting their potential as green chemical methods. osti.gov

In such dual catalytic systems, an organic photoredox catalyst can be used to generate reactive radical species that then engage in a nickel-catalyzed cross-coupling cycle. This approach has been successful in the trifluoromethylation of alkenes and in coupling reactions that were historically performed using precious metal catalysts. osti.gov Furthermore, nickel-catalyzed electrochemical amination reactions have been studied in detail, revealing the roles of different nickel oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) in the catalytic cycle. mst.edux-mol.net Additives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can influence the reaction mechanism in these electrochemical systems. mst.eduresearcher.life

Biomass Pyrolysis and Catalyst Effects on Alkene Formation

Long-chain phenylalkenes can be potential products derived from the catalytic pyrolysis of lignocellulosic biomass. acs.orgmdpi.com Catalytic fast pyrolysis (CFP) is a thermochemical conversion process where biomass is rapidly heated in the absence of oxygen and the resulting vapors are passed over a catalyst. acs.org This process deconstructs the primary components of biomass—cellulose, hemicellulose, and lignin—into smaller, more valuable molecules. mdpi.com

The goal of CFP is to upgrade the primary pyrolysis vapors by removing oxygen and altering the molecular structure to produce a more stable, energy-dense bio-oil that can be refined into hydrocarbon fuels and chemicals. mdpi.commdpi.com The choice of catalyst is critical as it dictates the product distribution. biofueljournal.com

Catalyst Effects:

Zeolites: Microporous aluminosilicate (B74896) catalysts like HZSM-5 are widely used. acs.orgbiofueljournal.com They are highly effective at deoxygenation through dehydration, decarboxylation, and decarbonylation reactions. acs.orgmdpi.com Their shape-selective nature promotes the formation of aromatic hydrocarbons (like benzene, toluene, and xylene) and light alkenes. mdpi.com The use of zeolites can reduce the oxygen content of the bio-oil significantly. diva-portal.orgdiva-portal.org

Metal Oxides: Catalysts such as red mud (an industrial waste) and other metal oxides are being explored as low-cost alternatives. acs.orgmdpi.com They can also facilitate deoxygenation and cracking reactions.

Staged Catalysis: Some approaches use a staged catalytic system, for example combining a microporous catalyst like H-ZSM-5 with a mesoporous one like Al-MCM-41, to enhance the production of desired hydrocarbon fractions. diva-portal.org

The resulting bio-oil is a complex mixture containing various hydrocarbons, phenols, furans, and other oxygenates. biofueljournal.com While the specific targeted synthesis of this compound from biomass is not a primary focus, the fundamental reactions of cracking long hydrocarbon chains and the formation of both aromatic rings and alkene functionalities are central to catalytic pyrolysis. ceon.rs Therefore, molecules with the structural characteristics of a phenyl group attached to a long alkene chain are plausible components of the hydrocarbon fraction of upgraded bio-oil. rsc.org

Table 3: Influence of Catalyst Type on Biomass Pyrolysis Products

| Catalyst Type | Primary Function | Typical Products | Reference |

|---|---|---|---|

| Zeolites (e.g., HZSM-5) | Deoxygenation, Cracking, Aromatization | Aromatic hydrocarbons, light alkenes, phenols | acs.orgmdpi.comdiva-portal.org |

| Metal Oxides (e.g., Red Mud) | Deoxygenation, Cracking | Partially deoxygenated oils, hydrocarbons | acs.orgmdpi.com |

| Hydrodeoxygenation Catalysts (e.g., Pt/TiO₂) | Deoxygenation via hydrogenation | Hydrocarbons with low oxygen content | acs.org |

| Mesoporous Materials (e.g., Al-MCM-41) | Cracking of large molecules | Enhanced yield of gasoline-range chemicals | diva-portal.org |

Derivatization and Functionalization of 11 Phenyl 1 Undecene

Introduction of Heteroatom Functionalities

The introduction of atoms other than carbon and hydrogen, such as sulfur, nitrogen, and others, into the molecular structure of 11-phenyl-1-undecene can impart novel chemical and physical properties. These modifications are crucial for creating specialized materials and molecules with targeted functions.

The incorporation of thiol (-SH) groups is a significant functionalization strategy, often used to anchor molecules to surfaces (e.g., gold nanoparticles) or to create materials with specific adsorption properties for heavy metals. rsc.orgsemanticscholar.org A common and effective pathway to introduce a thiol group onto the undecene chain involves a two-step process starting from a halogenated precursor.

First, an anti-Markovnikov hydrohalogenation of the terminal double bond of this compound is performed. This is typically achieved using hydrogen bromide (HBr) in the presence of a radical initiator like benzoyl peroxide, which selectively yields 11-bromo-1-phenylundecane. This regioselectivity is crucial for placing the functional group at the terminus of the alkyl chain.

In the second step, the resulting terminal alkyl bromide serves as an electrophile in a nucleophilic substitution reaction. Several reagents can be used to introduce the thiol group. One common method is the reaction with sodium hydrosulfide (B80085) (NaSH). Alternatively, thiourea (B124793) can be used to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired 11-phenylundecane-1-thiol. This method is often preferred as it minimizes the formation of dialkyl sulfide (B99878) byproducts. The resulting thiol-functionalized molecule can be used in various material science applications, including the synthesis of self-assembled monolayers and functionalized polymers. nih.gov

The introduction of nitrogen-containing functionalities, such as amino groups, is fundamental for the synthesis of a wide range of biologically active molecules, catalysts, and specialty polymers. nih.govresearchgate.net The amination of this compound can be achieved through several synthetic routes, targeting either the double bond or the alkyl chain.

Direct hydroamination of the terminal alkene is an atom-economical method but often requires specific catalysts (e.g., transition metal complexes) to overcome the high activation energy. A more traditional approach involves a two-step sequence. First, the alkene is converted to an alkyl halide, as described previously. The resulting 11-bromo-1-phenylundecane can then undergo nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amine. To avoid multiple alkylations, methods like the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, can be employed to cleanly produce the primary amine.

Another powerful method is oxidative amination, where nitrogen-centered radicals are added across the double bond. researchgate.net For instance, visible-light photoredox catalysis can be used to generate amidyl radicals that react with the terminal alkene, leading to the formation of valuable β-amino compounds after a subsequent reduction or functionalization step. researchgate.net These nitrogen-containing derivatives serve as crucial building blocks for more complex heterocyclic structures and functional materials. mdpi.commdpi.com

Quaternary ammonium (B1175870) (QA) salts are compounds characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent positive charge makes them useful as phase-transfer catalysts, disinfectants, and as functional groups in ion-exchange resins. nih.govbenthamscience.com

The synthesis of a QA derivative of this compound typically begins with the introduction of a nitrogen atom, as detailed in the amination section (4.1.2). For example, after synthesizing 11-(dimethylamino)-1-phenylundecane via amination of 11-bromo-1-phenylundecane with dimethylamine, the resulting tertiary amine can be quaternized. This is achieved through the Menschutkin reaction, which involves the treatment of the tertiary amine with an alkyl halide, such as methyl iodide. nih.gov This reaction proceeds via an SN2 mechanism to yield the corresponding quaternary ammonium salt, in this case, N,N,N-trimethyl-11-phenylundecan-1-aminium iodide. The choice of the alkyl halide in the quaternization step allows for the tuning of the properties of the final QA salt.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Anti-Markovnikov Hydrobromination | This compound, HBr, Benzoyl Peroxide | 11-Bromo-1-phenylundecane |

| 2 | Amination | 11-Bromo-1-phenylundecane, Dimethylamine (HN(CH₃)₂) | 11-(Dimethylamino)-1-phenylundecane |

| 3 | Quaternization (Menschutkin Reaction) | 11-(Dimethylamino)-1-phenylundecane, Methyl Iodide (CH₃I) | N,N,N-Trimethyl-11-phenylundecan-1-aminium iodide |

Chain Modifications and Functionalization along the Alkyl Chain

Beyond the terminal alkene and the phenyl ring, the long undecyl chain itself provides a scaffold for further chemical modification, allowing for the creation of complex and multi-functionalized molecules.

The synthesis of molecules bearing multiple functional groups from a single precursor like this compound is a key strategy in modern organic chemistry for building complex molecular architectures. thieme.de One straightforward approach to multi-functionalization begins with the dihydroxylation of the terminal double bond. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions to produce 1-phenylundecane-10,11-diol.

The resulting vicinal diol is a versatile intermediate. The two hydroxyl groups can be further and selectively derivatized. For instance, one hydroxyl group could be selectively protected while the other is oxidized to a ketone or an aldehyde. Alternatively, both hydroxyl groups can be converted into other functionalities, such as esters or ethers, by reacting the diol with acyl chlorides or alkyl halides. Another strategy involves the oxidative cleavage of the diol using reagents like periodic acid (HIO₄) or lead tetraacetate, which would break the C10-C11 bond to yield 10-oxo-10-phenyldecanal, a bifunctional molecule with both an aldehyde and a ketone group ready for further distinct chemical transformations.

Regioselective functionalization refers to the control of reactivity at a specific position within a molecule that has multiple potential reaction sites. nih.gov this compound presents two primary reactive centers: the C=C double bond and the aromatic phenyl ring. Effective synthetic strategies can target one site while leaving the other intact.

Functionalization of the Alkene: The terminal double bond can undergo a variety of addition reactions with predictable regioselectivity.

Markovnikov Addition: In reactions like acid-catalyzed hydration (using H₂SO₄/H₂O) or hydrohalogenation with HCl, HBr, or HI, the electrophile (H⁺) adds to the terminal carbon (C1), and the nucleophile (OH⁻, X⁻) adds to the more substituted internal carbon (C2). This leads to the formation of 2-substituted undecane (B72203) derivatives.

Anti-Markovnikov Addition: As previously mentioned, hydrobromination in the presence of peroxides proceeds via a radical mechanism, leading to the addition of the bromine atom to the terminal carbon (C1). Similarly, hydroboration-oxidation provides a route to the anti-Markovnikov addition of water, yielding the terminal alcohol, 11-phenyl-1-undecanol.

Functionalization of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The long alkyl chain (-C₁₁H₂₂) is an ortho-, para-directing group due to its electron-donating inductive effect. Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or Friedel-Crafts acylation (with an acyl chloride and a Lewis acid like AlCl₃) will predominantly yield products substituted at the ortho and para positions of the phenyl ring, relative to the alkyl chain.

By carefully selecting reagents and reaction conditions, chemists can selectively functionalize either the alkene or the aromatic ring, providing a powerful toolkit for creating a diverse array of this compound derivatives. nih.gov

| Reaction Type | Reagent(s) | Reactive Site | Regioselectivity | Product Type |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Alkene | Markovnikov | 2-Alcohol |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Alkene | Anti-Markovnikov | 1-Alcohol |

| Radical Hydrobromination | HBr, Peroxides | Alkene | Anti-Markovnikov | 1-Bromoalkane |

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | Ortho, Para | Nitro-substituted Phenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenyl Ring | Ortho, Para | Acyl-substituted Phenyl |

Applications in Materials Science and Polymer Chemistry

Polymeric Materials Derived from 11-Phenyl-1-undecene and its Analogs

The ability of this compound and related structures to be incorporated into polymer chains allows for the development of materials with precisely controlled properties.

Anion exchange membranes are critical components in electrochemical devices like fuel cells. psu.edu The development of chemically stable and highly conductive AEMs is a significant area of research. While direct studies on this compound are limited, its structural analog, 11-bromo-1-undecene (B109033), has been extensively used to synthesize high-performance polyolefin-based AEMs. acs.orgosti.gov

In a common strategy, 11-bromo-1-undecene is copolymerized with other olefins, such as 4-(4-methylphenyl)-1-butene, using Ziegler-Natta polymerization. acs.orgacs.org This process yields a polyolefin backbone with pendant bromoalkyl groups derived from the 11-bromo-1-undecene monomer. osti.govacs.org These bromoalkyl groups serve as reactive sites for post-polymerization modification. By reacting the polymer with amines, such as trimethylamine, the bromine is substituted to introduce quaternary ammonium (B1175870) cationic groups onto the polymer side chains. acs.orgacs.org These cationic groups are essential for facilitating anion transport.

A key advantage of this approach is the creation of AEMs with a chemically stable, polyethylene-like backbone, which is crucial for durability in the harsh alkaline environment of a fuel cell. frontiersin.org Researchers have further enhanced the properties of these AEMs by designing complex side chains. For instance, using a custom-synthesized tertiary amine, AEMs with three quaternary ammonium cations per side chain have been developed. acs.orgosti.gov These "triple-cation" AEMs exhibit significantly improved hydroxide (B78521) conductivity due to enhanced phase separation between the hydrophobic polymer backbone and the hydrophilic, ion-conducting domains. acs.orgfrontiersin.org Such membranes have demonstrated excellent chemical stability, retaining over 85% of their ionic conductivity after 1000 hours in 1 M NaOH at 80 °C. acs.orgacs.org Fuel cells constructed with these advanced polyolefin-based AEMs have achieved high peak power densities, showcasing their potential for practical applications. acs.orgacs.org

Table 1: Performance of AEMs Derived from 11-Bromo-1-undecene Analogs

| AEM Type | Cationic Group Structure | Ion Exchange Capacity (IEC) (mmol/g) | Hydroxide Conductivity (mS/cm) | Test Conditions | Reference |

|---|---|---|---|---|---|

| Single-Cation Side-Chain | Single Quaternary Ammonium | Not Specified | 68 | 80 °C, liquid water | acs.org |

| Triple-Cation Side-Chain | Three Quaternary Ammonium | Not Specified | 201 | 80 °C, liquid water | acs.orgosti.gov |

| Triple-Cation Side-Chain | Three Quaternary Ammonium | Not Specified | 115 | 80 °C, 95% RH | acs.org |

| Poly(4-methyl-1-pentene) based | Not Specified | 1.92 | 81 | 80 °C | osti.gov |

| SEBS-based | Not Specified | Not Specified | 56.4 | 80 °C, liquid water | osti.gov |

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into ordered nanostructures. aps.org This property makes them excellent templates for organizing nanoparticles and creating multilayered materials. mdpi.com this compound has been identified as a monomer for creating block copolymers designed for such applications. jst.go.jp

A patented block copolymer incorporates a hydrophilic segment and a hydrophobic segment that includes repeating units derived from monomers like this compound. jst.go.jp The self-assembly of this block copolymer leads to a microlayer-separated structure. These structures can serve as templates for the inclusion of inorganic nanoparticles within the hydrophilic domains, resulting in a well-ordered nanocomposite material. jst.go.jp The thickness of these multilayered structures can be controlled, typically in the range of 20 nm to 500 nm. jst.go.jp Such materials are envisioned for use in producing solid polymer membranes, potentially for applications like fuel cells. jst.go.jp

The general principle involves modifying the surface of nanoparticles with ligands that are chemically similar to one of the blocks in the copolymer. nyu.edu This ensures the selective incorporation of the nanoparticles into the desired domain. nyu.edu For instance, nanoparticles can be coated with polymers that match one of the block copolymer's segments, guiding their localization within that specific domain or at the interface between domains. nyu.edu The ability to control nanoparticle location within these self-assembled structures is crucial for designing materials with specific optical, electronic, or catalytic properties. mdpi.comnyu.edu

Polyketoesters are a class of polymers containing both ketone and ester functionalities within their backbone, offering a route to materials with tunable properties. While there is no direct research on using this compound for this purpose, studies on the analogous bifunctional monomer 10-undecen-1-ol (B85765) demonstrate a viable strategy for synthesizing these complex polymers. osti.govosti.govacs.org

The synthesis involves the carbonylative polymerization of the alkenol, a reaction catalyzed by a cationic palladium complex. osti.govacs.org This process is unique because it relies on the competition between two different catalytic pathways that share a common intermediate: alternating alkene/CO copolymerization, which forms ketone linkages, and alkene hydroesterification, which forms ester linkages. osti.gov

By carefully selecting the bis(phosphine) ligand on the palladium catalyst, the relative rates of these two reactions can be controlled. osti.govacs.org This allows for the tuning of the ketone-to-ester ratio in the final polymer microstructure. osti.gov For example, using a specific electron-deficient bis(phosphine) ligand, high molecular weight polyketoesters have been synthesized from 10-undecen-1-ol with a ketone-to-ester ratio of approximately 1:2. acs.org This method provides access to diverse and tunable polymer microstructures without the need for extensive post-polymerization modifications. osti.govacs.org Further versatility is demonstrated through the terpolymerization of 10-undecen-1-ol with other monomers like 1-hexene (B165129) and carbon monoxide, expanding the range of accessible polyketoester compositions. osti.govacs.org

Polymer dielectrics are essential for modern electronics and high-voltage applications, including capacitors. mdpi.comsci-hub.se There is a continuous search for new polymers that offer high dielectric strength, low dielectric loss, and high-temperature stability. nih.gov Analogs of this compound have shown significant promise in this area. thermofisher.inlookchem.com

Specifically, 11-bromo-1-undecene is noted for its use in advanced polymer dielectrics. thermofisher.inlookchem.com Further research has explored the incorporation of carbazole (B46965) units, which are structurally similar to the phenyl group, into a polyolefin backbone. In one study, 9-(undec-10-en-1-yl)-9H-carbazole (UDK), synthesized from 11-bromo-1-undecene, was copolymerized with propylene (B89431). acs.org The resulting poly(propylene-co-11-carbazole-1-undecene) copolymers were found to have improved dielectric response and stability, making them potential candidates for polypropylene-based film capacitors. acs.org The presence of the carbazole groups, which can undergo photo-cross-linking when exposed to UV light, further enhances the thermal and thermo-oxidative stability of the material compared to standard polypropylene. acs.org

Table 2: Dielectric Properties of Functionalized Polymers

| Polymer | Dielectric Permittivity (k) | Dielectric Loss (tan δ) | Frequency Range | Reference |

|---|---|---|---|---|

| Poly(propylene-co-11-carbazole-1-undecene) | Improved over PP | Not Specified | Not Specified | acs.org |

| Terthiophene side-chain polymers | ~9-11 | <0.02 | 100 Hz – 4 MHz | sci-hub.se |

Functional Materials Incorporating Phenyl-Undecene Structures

The terminal double bond of this compound provides a reactive handle for grafting the molecule onto surfaces or incorporating it into polymer networks through various chemical reactions.

The thiol-ene reaction is a highly efficient and versatile "click chemistry" reaction that involves the addition of a thiol (R-SH) to an alkene (C=C). wikipedia.org This reaction can proceed via a radical or base-catalyzed mechanism and is widely used in materials science to create functional surfaces and polymer networks. wikipedia.organr.fr The terminal double bond of this compound and its analogs is an ideal substrate for this reaction.

Research has demonstrated the utility of this reaction with undecene derivatives. For instance, thiol-terminated silica (B1680970) nanoparticles have been functionalized by reacting them with 11-bromo-1-undecene under UV irradiation, which initiates a free radical thiol-ene reaction. flinders.edu.auresearchgate.net This method allows for the high-density attachment of the undecene molecules to the nanoparticle surface. flinders.edu.au The rate of this surface modification can be controlled by adjusting the irradiation time and the concentration of the undecene derivative. flinders.edu.auresearchgate.net

Similarly, photo-induced thiol-ene reactions have been used to modify latex films using 11-azido-1-undecene. rsc.org The azide (B81097) group introduced via this method can then be used for further "click" chemistry reactions, demonstrating the power of the thiol-ene reaction for creating multifunctional materials. rsc.org Given these examples, the terminal alkene of this compound would be expected to readily participate in thiol-ene reactions, enabling its covalent attachment to thiol-functionalized surfaces, polymers, and biomolecules for a wide range of applications.

Materials for Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete molecular subunits held together by non-covalent intermolecular forces. nih.govbdu.ac.in The structure of this compound is well-suited for creating such systems. The terminal phenyl group can participate in π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules, while the long undecene chain contributes to van der Waals forces. nih.govmdpi.com These interactions, though weaker than covalent bonds, can collectively direct the spontaneous organization of molecules into ordered, functional structures. nih.gov

A significant application in this area is the formation of Self-Assembled Monolayers (SAMs). SAMs are highly ordered molecular films that form spontaneously on solid substrates. diva-portal.org Molecules like this compound can be functionalized, for example by converting the terminal alkene to a thiol, to create precursors like phenyl-terminated alkanethiols. These molecules chemisorb onto substrates such as gold, with the long alkyl chains packing together due to van der Waals forces and the terminal phenyl groups forming the new surface. uh.edu The terminal alkene of this compound itself can be used to form SAMs on silicon or other oxide surfaces through hydrosilylation or other surface grafting reactions. researchgate.netrsc.org

These phenyl-terminated surfaces exhibit unique properties. Research on SAMs of phenyl-terminated alkanethiols on gold has shown that the orientation of the terminal phenyl group and the frictional properties of the monolayer depend on the number of carbon atoms in the alkyl chain (odd-even effects). uh.edu Such controlled surfaces are critical for applications in tribology, wetting, and as platforms for biosensors. uh.eduresearchgate.net For instance, the behavior of C60 fullerene molecules has been studied on surfaces modified with similar long-chain phenoxy undecanethiol SAMs, demonstrating how these layers can template the growth of other materials. researchgate.netresearchgate.net

The table below, based on findings for structurally similar phenyl-terminated alkanethiols, illustrates how molecular-level changes can influence macroscopic properties like friction, a key concept in supramolecular materials design. uh.edu

| SAM Molecule (Structure Analogous to Functionalized this compound) | Number of Methylene Units (n) | Chain Parity | Terminal Phenyl Group Orientation | Observed Coefficient of Friction (μ) |

|---|---|---|---|---|

| C6H5(CH2)13SH | 13 | Odd | Closer to surface normal | Higher |

| C6H5(CH2)14SH | 14 | Even | More tilted | Lower |

| C6H5(CH2)15SH | 15 | Odd | Closer to surface normal | Higher |

| C6H5(CH2)16SH | 16 | Even | More tilted | Lower |

Liquid Crystalline Materials with Phenyl-Endcapped Chains

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. nih.gov Calamitic, or rod-like, liquid crystals are typically composed of a rigid core (mesogen) flanked by flexible terminal chains. nih.gov The molecular structure of this compound makes its derivatives ideal candidates for the flexible terminal chain portion of such materials. The long, non-polar undecene chain provides fluidity, while the terminal phenyl group adds steric bulk and can participate in intermolecular interactions that help stabilize the liquid crystalline phase. psu.edumdpi.com

In the design of liquid crystals, a precursor like 11-bromo-1-undecene is often used to attach the undecenyloxy chain to a rigid core, such as a biphenyl (B1667301) or phenyl benzoate (B1203000) system, via an ether linkage. researchgate.net The terminal double bond can then be used for subsequent polymerization to form liquid crystal polymers. If this compound were used in a similar synthetic strategy (e.g., through functionalization of the phenyl ring), the entire phenyl-undecene moiety would act as a phenyl-endcapped chain.

Research has explicitly demonstrated the importance of phenyl-endcapped chains in creating liquid crystalline materials. Studies on α,ω-phenyl-endcapped bithiophenes show that these molecules exhibit liquid crystalline phases, and their properties, such as the clearing temperature (the transition from the liquid crystal to the isotropic liquid phase), are directly influenced by the length of the alkyl chains connecting the phenyl end-caps to the rigid core. psu.edursc.org

The following table summarizes research findings on phenyl-endcapped bithiophene derivatives, illustrating the structure-property relationships that are fundamental to the design of liquid crystalline materials.

| Compound Structure | Side Chain | Melting Transition (°C) | Clearing Transition (°C) | Liquid Crystalline Phase |

|---|---|---|---|---|

| Phenyl-endcapped bithiophene | -OC5H11 | 156 | 205 | Smectic |

| Phenyl-endcapped bithiophene | -OC8H17 | 119 | 190 | Smectic |

| Phenyl-endcapped bithiophene | -OC12H25 | 111 | 176 | Smectic |

Applications in Coatings

The chemical functionalities of this compound also lend themselves to applications in coatings and surface modification. This can be achieved either by incorporating the molecule into a bulk polymer resin or by grafting it directly onto a surface.

A notable application is in the formulation of resins for nanoimprint lithography. jst.go.jp This technique involves mechanically pressing a mold with nanoscale features into a soft resist film on a substrate to create a pattern. A patent for a nanoimprinting resin lists a variety of phenyl-alkene compounds, including this compound, as potential components of the formulation. jst.go.jp Such resins are used to create patterned substrates that can function as protective films, components for liquid crystal displays, or optical waveguides. jst.go.jp

Furthermore, the terminal alkene group of this compound provides a reactive handle for covalently bonding the molecule to various surfaces to form functional coatings. This process, often involving radical-based "thiol-ene" reactions or hydrosilylation on silicon oxide, creates a self-assembled monolayer that permanently alters the surface properties. rsc.orgdb-thueringen.de Such coatings can be used to control wettability, reduce friction, or act as a primer layer for the subsequent attachment of other molecules, such as biomolecules or polymers, to build up more complex functional coatings. researchgate.netnih.gov The long alkyl chain and terminal phenyl group would impart a hydrophobic character to the modified surface. This strategy is part of a broad field of surface modification aimed at creating materials with enhanced properties like corrosion resistance, superhydrophobicity, or biocompatibility. mdpi.comdiva-portal.org

Advanced Characterization Techniques in Research

Spectroscopic Analysis in Elucidating Structure and Reactivity

Spectroscopy is fundamental to the structural elucidation of organic molecules. By interacting with electromagnetic radiation, different parts of the 11-Phenyl-1-undecene molecule produce unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are based on established principles for similar chemical structures. The spectrum is characterized by distinct regions corresponding to the vinyl, aromatic, and aliphatic protons.

Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl (Ar-H) | ~7.15 - 7.30 | Multiplet | 5H |

| Vinyl (-CH=CH₂) | ~5.75 - 5.85 | Multiplet (ddt) | 1H |

| Vinyl (=CH₂) | ~4.90 - 5.05 | Multiplet | 2H |

| Benzylic (-CH₂-Ar) | ~2.60 | Triplet | 2H |

| Allylic (=CH-CH₂-) | ~2.05 | Quartet | 2H |

| Aliphatic (-CH₂-) | ~1.25 - 1.65 | Multiplet | 14H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environment. The key signals correspond to the aromatic, vinyl, and aliphatic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Ar, substituted) | ~143 |

| Aromatic (CH-Ar) | ~128.5 |

| Aromatic (CH-Ar) | ~128.3 |

| Aromatic (CH-Ar) | ~125.7 |

| Vinyl (-CH=) | ~139 |

| Vinyl (=CH₂) | ~114 |

| Benzylic (-CH₂-Ar) | ~36 |

| Aliphatic (-CH₂-) | ~29 - 34 |

| Allylic (=CH-CH₂-) | ~34 |

Solid-State NMR (SS-NMR): Solid-State NMR is a technique typically applied to insoluble materials like polymers, catalysts, or crystalline solids to study their structure, polymorphism, and dynamics in the solid phase. For a low-melting, non-polymeric compound like this compound, SS-NMR is not a standard characterization technique unless it is studied in a specific context, such as being adsorbed onto a solid support or analyzed at very low temperatures in its frozen state. No published SS-NMR data for this compound is currently available.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within a molecule. spcmc.ac.in For this compound, these methods would confirm the presence of the vinyl group, the monosubstituted phenyl ring, and the long aliphatic chain. IR spectroscopy relies on a change in dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. chemsrc.com

The key expected vibrational modes are summarized below.

Predicted IR and Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical Intensity |

| C-H Stretch (sp²) | Aromatic & Vinyl | 3100 - 3000 | Medium-Weak |

| C-H Stretch (sp³) | Aliphatic | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1495, ~1450 | Medium-Weak |

| C=C Stretch | Vinyl | ~1640 | Medium |

| C-H Out-of-Plane Bend | Monosubstituted Phenyl | ~750, ~700 | Strong (IR) |

| C-H Out-of-Plane Bends | Vinyl (-CH=CH₂) | ~990, ~910 | Strong (IR) |

| CH₂ Bend (Scissoring) | Aliphatic | ~1465 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (Molecular Weight: 230.39 g/mol ), MS would confirm the molecular weight and provide structural information through analysis of its fragmentation patterns.

Under electron ionization (EI), alkylbenzenes undergo characteristic fragmentation. The molecular ion peak (M⁺˙) is expected to be observed. The most prominent fragmentation pathway is typically benzylic cleavage (cleavage of the bond beta to the aromatic ring) to form a highly stable tropylium (B1234903) ion. jove.comutexas.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure/Identity | Fragmentation Pathway |

| 230 | [C₁₇H₂₆]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Alkyl fragments from cleavage along the chain |

| 92 | [C₇H₈]⁺˙ | Product of McLafferty rearrangement |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of elements within the top 1-10 nanometers of a material's surface. thermofisher.com It is not used for bulk characterization of a liquid or low-melting solid but is invaluable for studying thin films or monolayers.

If this compound were analyzed as a thin film on a substrate, the high-resolution C 1s spectrum would be of primary interest. It would be deconvoluted to identify the different types of carbon atoms. Adventitious carbon contamination from atmospheric exposure is commonly observed and its main C 1s peak is often used for charge referencing at 284.8 eV. thermofisher.commsu.ru

Predicted C 1s XPS Binding Energies for this compound on a Surface

| Carbon Type | Predicted Binding Energy (eV) | Notes |

| sp² Carbon (C=C, C-H) | ~284.5 | Aromatic and vinyl carbons. |

| sp³ Carbon (C-C, C-H) | ~285.0 | Aliphatic chain carbons. |

| π-π* satellite | ~291 | A shake-up satellite peak characteristic of aromatic systems, located ~6-7 eV above the main C 1s peak. |

| Adventitious Carbon (C-O, C=O) | ~286.5, ~288.5 | Often present on surfaces exposed to air. |

Chromatographic and Separation Techniques

Chromatography is essential for separating components of a mixture, making it critical for monitoring reaction progress and assessing the purity of the final product.

Gas Chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like this compound. usgs.gov It separates compounds based on their boiling points and interactions with the stationary phase of the GC column. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it allows for both quantification and identification.

GC is ideal for monitoring the synthesis of this compound, for example, in a coupling reaction between a phenyl-containing Grignard reagent and an undecenyl halide. Aliquots taken from the reaction mixture can be analyzed to track the disappearance of starting materials and the appearance of the product. It is also the standard method to determine the final purity of the isolated compound.

Typical GC-MS Method for this compound Analysis

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; typically a non-polar stationary phase like 5% Phenyl Polysiloxane (e.g., HP-5MS, DB-5). apt-int.com |

| Carrier Gas | Helium, with a constant flow rate of ~1 mL/min. |

| Injection Port Temp. | 250 °C |

| Temperature Program | Initial temp. ~100 °C, ramp at 10-15 °C/min to ~300 °C, hold for several minutes. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID). |

| MS Mode | Electron Ionization (EI), scanning a mass range of m/z 40-500. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. nih.govcabidigitallibrary.org The separation is based on the interactions of the sample with the stationary phase (the column) and the mobile phase (the solvent). ufl.eduwikipedia.org The choice of stationary phase is critical for effective separation. For aromatic compounds like this compound, columns with a phenyl-bonded stationary phase are particularly effective. fishersci.commdpi.com This type of column offers an alternative selectivity to standard C18 columns by enabling π–π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte, which enhances the separation of aromatic and moderately polar compounds. fishersci.comphenomenex.com

In the context of research involving this compound and its derivatives, HPLC is an indispensable tool. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in readily available literature, the principles of reversed-phase HPLC are routinely applied. For instance, in the synthesis of polymers or more complex molecules derived from ω-phenyl-α-olefins, HPLC can be used to monitor the purity of the starting monomer, track the progress of the reaction, and analyze the final product mixture. uwaterloo.ca A typical setup would involve a gradient mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a weak acid, to separate compounds based on their polarity. nih.govcabidigitallibrary.org Detection is commonly performed using a photodiode-array (PDA) or UV-Vis detector, which is well-suited for aromatic compounds that absorb ultraviolet light. nih.govmdpi.com

Polymer and Material Characterization Techniques

The polymerization of this compound or its functionalized analogues, such as 11-bromo-1-undecene (B109033), yields polymeric materials whose properties are highly dependent on their molecular structure and organization. acs.orgosti.gov A suite of characterization techniques is employed to understand these properties, from the molecular level to the bulk material.

Gel Permeation Chromatography (GPC) for Molecular Weight and Dispersity

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. ufl.eduwikipedia.org The technique separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute first from the chromatography column, while smaller molecules elute later. ufl.edu The results provide key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. ufl.eduwikipedia.org

In the study of polymers derived from monomers like 11-bromo-1-undecene, GPC is crucial for characterizing the outcome of polymerization reactions. For example, in the Ziegler-Natta copolymerization of 11-bromo-1-undecene with other olefins, GPC analysis is used to confirm the successful synthesis of high-molecular-weight polymers and to understand how reaction conditions affect the final polymer chain length and distribution. acs.orgosti.gov The choice of solvent (eluent) for GPC analysis is critical and depends on the polymer's solubility; common solvents include tetrahydrofuran (B95107) (THF) and hexafluoroisopropanol (HFIP). ufl.edulcms.cz

Below is an interactive table summarizing representative GPC data for polymers synthesized using monomers related to this compound.

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Reference |

| Ph2SiO-bridged Si-H-terminated linear siloxane oligomer | 2,500 | 4,800 | 1.92 | mdpi.com |

| Poly(1-phenyl-1-undecyne) derivatives | ~30,000 | - | - | acs.org |

Note: Data is illustrative of polymers characterized by GPC and may not be directly from poly(this compound).

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

For polymers containing phenyl side chains, such as those derived from this compound, DSC is used to investigate their thermal behavior. The introduction of bulky phenyl groups can significantly influence the polymer's glass transition temperature. mdpi.com For instance, research on phenyl-modified silicone gels showed that increasing the phenyl content from 0.88 wt% to 3.17 wt% raised the Tg from -121.29 °C to -117.71 °C. mdpi.com In studies of side-chain liquid crystalline polymers, DSC is used to identify the temperatures of transitions between different mesophases (e.g., smectic to nematic, nematic to isotropic). acs.orgmdpi.com

The following table presents thermal transition data obtained by DSC for various polymers with phenyl-containing side chains.

| Polymer System | Glass Transition (Tg) | Melting/Phase Transition (Tm) | Reference |

| Poly(sulfobetaine-4-vinylpyridine) | 313.69 °C | - | mdpi.com |

| Phenyl-modified silicone gel (3.17 wt% phenyl) | -117.71 °C | - | mdpi.com |

| Poly(sulfobetaine methacrylamide) | 276.52 °C | - | mdpi.com |

| Side-chain liquid-crystalline polyacetylene (2a) | - | 80.4 °C (crystal to smectic A) | acs.org |

| Side-chain liquid-crystalline polyacetylene (2b) | - | 95.6 °C (crystal to smectic A) | acs.org |

| Homopolymer PM6BACP | 28 °C | 107 °C (smectic to nematic), 112 °C (nematic to isotropic) | mdpi.com |

Microscopy Techniques (e.g., Polarized Optical Microscopy (POM))